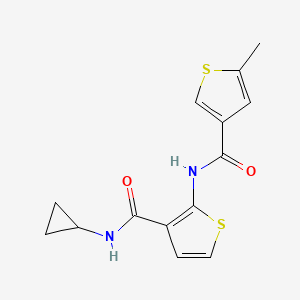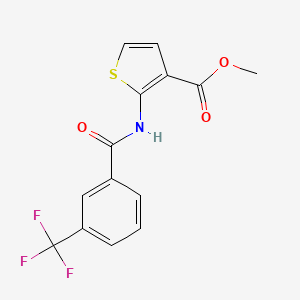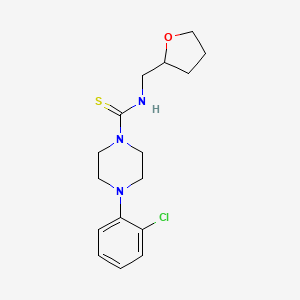![molecular formula C17H15N5O4S B4182923 N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B4182923.png)
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}pyridine-3-carboxamide
Descripción general
Descripción
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}pyridine-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide moiety linked to a sulfonyl phenyl group, which is further connected to a methoxy-substituted pyrimidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as methoxy-substituted aldehydes and amines.
Sulfonylation: The pyrimidine derivative is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Nicotinamide: The final step involves coupling the sulfonylated pyrimidine with nicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated or alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
- Evaluated for its role in modulating biochemical pathways.
Industry:
- Utilized in the development of specialty chemicals and pharmaceuticals.
- Applied in the formulation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and nicotinamide groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The methoxy group may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
- N-(4-{[(6-chloro-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide
- N-(4-{[(6-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide
- N-(4-{[(6-ethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide
Comparison:
- N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- The chloro, methyl, and ethoxy analogs may exhibit different physical and chemical properties, such as solubility and stability, as well as varying degrees of biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-26-16-9-15(19-11-20-16)22-27(24,25)14-6-4-13(5-7-14)21-17(23)12-3-2-8-18-10-12/h2-11H,1H3,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNSUFWBNHMNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-METHYL-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4182840.png)

![N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B4182860.png)

![N-[1-(oxolan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182872.png)

![methyl 4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4182890.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4182918.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B4182937.png)
![N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4182938.png)
![4-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4182939.png)
